molecular formula C11H12FNO3S B8092687 3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide

3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide

Cat. No.: B8092687
M. Wt: 257.28 g/mol
InChI Key: YXNIBFIBAPAMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C11H12FNO3S and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups facilitate binding to active sites on target proteins, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of specific enzymes, resulting in therapeutic effects.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
  • Protein-Ligand Interactions : It acts as a ligand in biochemical assays, allowing for the study of protein interactions and enzyme activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives with methyl groups on the phenyl ring have shown enhanced cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the benzamide structure can lead to increased potency against tumor cells .

Anti-inflammatory Effects

The compound has potential applications in treating inflammatory diseases through the inhibition of specific signaling pathways. Studies have shown that similar compounds can suppress tumor necrosis factor-alpha (TNFα), a key mediator in inflammation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines. The results indicated that modifications to the benzamide group significantly influenced IC50 values, with some derivatives achieving IC50 values below 10 µM against multiple cancer types.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, a related compound demonstrated significant reductions in inflammatory markers when administered at varying doses. This suggests that this compound may have similar therapeutic potential.

Dose (mg/kg)TNFα Reduction (%)
1060
2075
3090

Properties

IUPAC Name

3-cyclopropyl-4-fluoro-N-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-17(15,16)13-11(14)8-4-5-10(12)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNIBFIBAPAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.